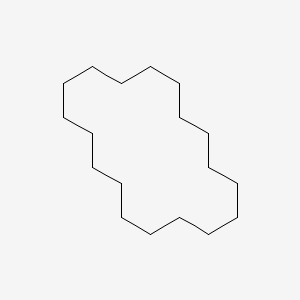
Cyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctadecane is a cycloalkane with the molecular formula C18H36 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, forming a closed ring structure with 18 carbon atoms. This compound is known for its stability and is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctadecane can be synthesized through various methods, including:
Carbon-Carbon Bond Formation Reactions: These reactions often require specific catalysts or high-temperature conditions.
Reduction or Condensation Reactions: this compound can also be prepared by reducing or condensing precursor compounds like cyclooctanol or cyclooctanone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrogenation processes. These processes involve the hydrogenation of long-chain alkenes or alkynes in the presence of metal catalysts under high pressure and temperature conditions .
Chemical Reactions Analysis
Cyclooctadecane undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Cyclooctadecanone, cyclooctadecanol.
Reduction Products: Smaller cycloalkanes, alkanes.
Substitution Products: Halogenated cyclooctadecanes.
Scientific Research Applications
Cyclooctadecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in the study of lipid membranes and their properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclooctadecane involves its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions allow this compound to form stable complexes with other compounds, which can be utilized in various applications such as drug delivery and material science .
Molecular Targets and Pathways:
Van der Waals Forces: this compound interacts with other molecules through weak van der Waals forces, which contribute to its stability and ability to form complexes.
Hydrophobic Interactions: The hydrophobic nature of this compound allows it to interact with other hydrophobic molecules, making it useful in applications involving lipid membranes and hydrophobic drug delivery.
Comparison with Similar Compounds
Cyclooctadecane can be compared with other cycloalkanes such as cyclohexane, cyclooctane, and cyclododecane. Here are some key points of comparison:
Cyclohexane (C6H12): Cyclohexane is a smaller cycloalkane with six carbon atoms.
Cyclooctane (C8H16): Cyclooctane has eight carbon atoms and is more reactive than this compound due to its smaller ring size.
Cyclododecane (C12H24): Cyclododecane has twelve carbon atoms and is similar in stability to this compound.
Uniqueness of this compound: this compound’s larger ring size and stability make it unique among cycloalkanes. Its ability to form stable complexes and its applications in various fields highlight its versatility and importance in scientific research and industry .
Properties
CAS No. |
296-18-4 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
cyclooctadecane |
InChI |
InChI=1S/C18H36/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H2 |
InChI Key |
JNFIMRWCDIOUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


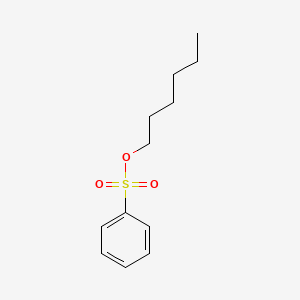
![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
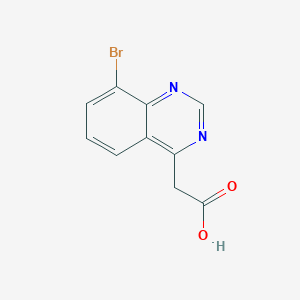
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
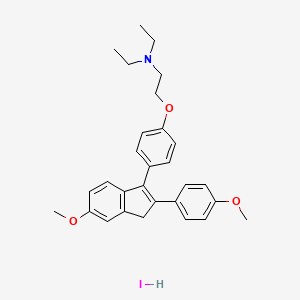
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
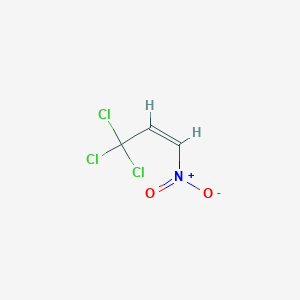
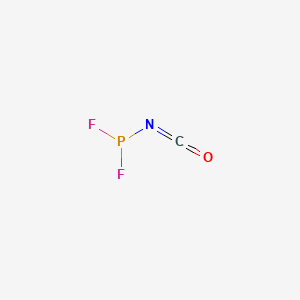
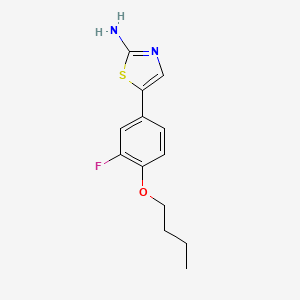
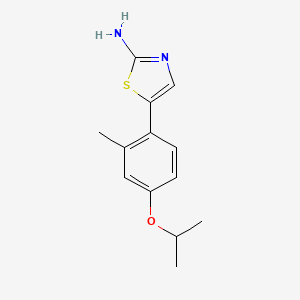
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
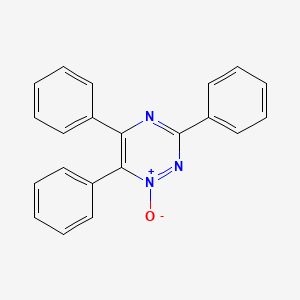
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
